N-Acetylglucosamine

Catalog No.
S517013
CAS No.
7512-17-6
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylglucosamine

CAS Number

7512-17-6

Product Name

N-Acetylglucosamine

IUPAC Name

N-[(5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7?,8?/m1/s1

InChI Key

MBLBDJOUHNCFQT-QQJWGCFSSA-N

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
167 mg/mL

Synonyms

2 Acetamido 2 Deoxy D Glucose, 2 Acetamido 2 Deoxyglucose, 2-Acetamido-2-Deoxy-D-Glucose, 2-Acetamido-2-Deoxyglucose, Acetylglucosamine, N Acetyl D Glucosamine, N-Acetyl-D-Glucosamine

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

CC(=O)NC(C=O)C(C([C@@H](CO)O)O)O

Description

The exact mass of the compound aldehydo-N-acetyl-D-glucosamine is 221.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 167 mg/ml>33.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524344. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine. It belongs to the ontological category of N-acetylglucosamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Cellular Functions

Studies reveal that AldNac is synthesized through an enzymatic conversion of GlcNAc by specific aldo/keto reductases. [] This modification process introduces the aldehyde group, enabling AldNac to participate in various cellular events, including:

  • Protein Glycosylation: AldNac serves as a crucial glycosylating agent for proteins, attaching itself to specific amino acid residues through glycosidic linkages. This protein glycosylation mediated by AldNac is essential for protein folding, stability, and function. []
  • Glycan Remodeling: AldNac can be involved in remodeling existing glycan structures on proteins or lipids. This remodeling process plays a role in regulating protein activity and cellular signaling pathways. []

Aldehydo-N-Acetyl-D-Glucosamine (GlcNAc) is a molecule with the chemical formula C₈H₁₅NO₆. It is the open-chain form of N-Acetyl-D-Glucosamine, a more common and stable cyclic molecule []. GlcNAc is found naturally and can be synthesized in a lab [, ]. It plays a vital role in various biological processes, making it an important molecule in scientific research, particularly in biochemistry and cell biology [, ].


Molecular Structure Analysis

GlcNAc has a complex structure containing several functional groups:

  • An aldehyde group (CHO) - responsible for the open-chain form [].
  • An acetyl group (COCH₃) - attached to the nitrogen atom (N) [].
  • An amino group (NH₂) - also linked to the same nitrogen atom [].
  • A hydroxyl group (OH) - present at several locations on the carbon backbone [].

The specific arrangement of these groups gives GlcNAc its unique chemical properties and allows it to participate in various biological reactions [].


Chemical Reactions Analysis

GlcNAc can undergo various chemical reactions relevant to scientific research. Here are two key examples:

  • Cyclization

    GlcNAc can spontaneously cyclize to form N-Acetyl-D-Glucosamine (GlcNAc) - the more stable ring form []. This cyclization reaction is essential for GlcNAc's biological function [].

  • Glycosylation

    GlcNAc can form glycosidic bonds with other sugar molecules. These bonds are crucial for building complex carbohydrates like chitin, a major component of insect exoskeletons, and peptidoglycan, found in bacterial cell walls [, ].


Physical And Chemical Properties Analysis

  • Melting point: 217-222 °C []
  • Solubility: Highly soluble in water []
  • Stability: Relatively stable in solution at neutral pH []

GlcNAc, primarily in its cyclic form (N-Acetyl-D-Glucosamine), plays a significant role in various biological processes [, ]. Here are two examples:

  • Glycan Synthesis

    As mentioned earlier, GlcNAc serves as a building block for complex carbohydrates like chitin and peptidoglycan [, ]. These carbohydrates play structural roles in cell walls and provide protection and support to organisms.

  • Cellular Signaling

    GlcNAc can be attached to proteins through a process called O-glycosylation []. This modification can affect protein function, stability, and localization within the cell, influencing various cellular signaling pathways [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

221.08993720 g/mol

Monoisotopic Mass

221.08993720 g/mol

Heavy Atom Count

15

LogP

-2.1

Appearance

Solid powder

Melting Point

210 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V956696549

Related CAS

27555-50-6

Drug Indication

For the treatment and prevention of osteoarthritis, by itself or in combination with chondroitin sulfate.

Mechanism of Action

The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation. Biochemically, glucosamine is involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue. Proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone. These polysaccharides make up to 95% of the proteoglycan structure. In fact, chemically, proteoglycans resemble polysaccharides more than they do proteins. The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). GAGs include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin and heparan sulfate. All of the GAGs contain derivatives of glucosamine or galactosamine. Glucosamine derivatives are found in hyaluronic acid, keratan sulfate and heparan sulfate. Chondroitin sulfate contains derivatives of galactosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage. GAG chains are fundamental components of aggrecan found in articular cartilage. Aggrecan confers upon articular cartilage shock-absorbing properties. It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers. This balance confers upon articular cartilage the deformable resilience vital to its function. In the early stages of degenerative joint disease, aggrecan biosynthesis is increased. However, in later stages, aggrecan synthesis is decreased, leading eventually to the loss of cartilage resiliency and to most of the symptoms that accompany osteoarthritis. During the progression of osteoarthritis, exogenous glucosamine may have a beneficial role. It is known that, in vitro, chondrocytes do synthesize more aggregan when the culture medium is supplemented with glucosamine. N-acetylglucosamine is found to be less effective in these in vitro studies. Glucosamine has also been found to have antioxidant activity and to be beneficial in animal models of experimental arthritis. The counter anion of the glucosamine salt (i.e. chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine. Further, the sulfate in glucosamine sulfate supplements should not be confused with the glucosamine sulfate found in such GAGs as keratan sulfate and heparan sulfate. In the case of the supplement, sulfate is the anion of the salt. In the case of the above GAGs, sulfate is present as an ester. Also, there is no glucosamine sulfate in chondroitin sulfate (source: PDRhealth).

Other CAS

14131-68-1

Absorption Distribution and Excretion

Approximately 90% of orally administered glucosamine (salt form) gets absorbed from the small intestine.

Metabolism Metabolites

A significant fraction of ingested glucosamine is catabolized by first-pass metabolism in the liver.

Wikipedia

SKF-82,958

General Manufacturing Information

D-Glucose, 2-(acetylamino)-2-deoxy-: ACTIVE

Dates

Modify: 2023-08-15
1: Ogawa M, Sawaguchi S, Kamemura K, Okajima T. Intracellular and extracellular O-linked N-acetylglucosamine in the nervous system. Exp Neurol. 2015 Dec;274(Pt B):166-74. doi: 10.1016/j.expneurol.2015.08.009. Epub 2015 Aug 14. Review. PubMed PMID: 26278182.
2: Naseem S, Konopka JB. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens. PLoS Pathog. 2015 Jul 30;11(7):e1004947. doi: 10.1371/journal.ppat.1004947. eCollection 2015 Jul. Review. PubMed PMID: 26226264; PubMed Central PMCID: PMC4520607.
3: Olivier-Van Stichelen S, Hanover JA. You are what you eat: O-linked N-acetylglucosamine in disease, development and epigenetics. Curr Opin Clin Nutr Metab Care. 2015 Jul;18(4):339-45. doi: 10.1097/MCO.0000000000000188. Review. PubMed PMID: 26049631; PubMed Central PMCID: PMC4479189.
4: Guo H, Xiang J. [Influence of poly-β-1-6-N-acetylglucosamine on biofilm formation and drug resistance of Acinetobacter baumannii]. Zhonghua Shao Shang Za Zhi. 2015 Feb;31(1):45-7. Review. Chinese. PubMed PMID: 25876639.
5: Ogawa M, Sawaguchi S, Furukawa K, Okajima T. N-acetylglucosamine modification in the lumen of the endoplasmic reticulum. Biochim Biophys Acta. 2015 Jun;1850(6):1319-24. doi: 10.1016/j.bbagen.2015.03.003. Epub 2015 Mar 17. Review. PubMed PMID: 25791024.
6: Ogawa M, Furukawa K, Okajima T. Extracellular O-linked β-N-acetylglucosamine: Its biology and relationship to human disease. World J Biol Chem. 2014 May 26;5(2):224-30. doi: 10.4331/wjbc.v5.i2.224. Review. PubMed PMID: 24921011; PubMed Central PMCID: PMC4050115.
7: Liu L, Liu Y, Shin HD, Chen R, Li J, Du G, Chen J. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives. Appl Microbiol Biotechnol. 2013 Jul;97(14):6149-58. doi: 10.1007/s00253-013-4995-6. Epub 2013 Jun 11. Review. PubMed PMID: 23754704.
8: Zhang J, Zhang L, Li X, Xu W. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors: a new class of antibacterial agents. Curr Med Chem. 2012;19(13):2038-50. Review. PubMed PMID: 22414079.
9: Zachara NE. The roles of O-linked β-N-acetylglucosamine in cardiovascular physiology and disease. Am J Physiol Heart Circ Physiol. 2012 May 15;302(10):H1905-18. doi: 10.1152/ajpheart.00445.2011. Epub 2012 Jan 27. Review. PubMed PMID: 22287582; PubMed Central PMCID: PMC3362101.
10: Darley-Usmar VM, Ball LE, Chatham JC. Protein O-linked β-N-acetylglucosamine: a novel effector of cardiomyocyte metabolism and function. J Mol Cell Cardiol. 2012 Mar;52(3):538-49. doi: 10.1016/j.yjmcc.2011.08.009. Epub 2011 Aug 22. Review. PubMed PMID: 21878340; PubMed Central PMCID: PMC3928598.
11: Gautam A, Rishi P, Tewari R. UDP-N-acetylglucosamine enolpyruvyl transferase as a potential target for antibacterial chemotherapy: recent developments. Appl Microbiol Biotechnol. 2011 Oct;92(2):211-25. doi: 10.1007/s00253-011-3512-z. Epub 2011 Aug 7. Review. PubMed PMID: 21822642.
12: Chen JK, Shen CR, Liu CL. N-acetylglucosamine: production and applications. Mar Drugs. 2010 Sep 15;8(9):2493-516. doi: 10.3390/md8092493. Review. PubMed PMID: 20948902; PubMed Central PMCID: PMC2953398.
13: Chopra A. (99m)Tc-Labeled S-benzoylmercaptoacetyl triglycine n-acetylglucosamine. 2010 Apr 21 [updated 2010 May 13]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK42929/ PubMed PMID: 20641990.
14: Butkinaree C, Park K, Hart GW. O-linked beta-N-acetylglucosamine (O-GlcNAc): Extensive crosstalk with phosphorylation to regulate signaling and transcription in response to nutrients and stress. Biochim Biophys Acta. 2010 Feb;1800(2):96-106. doi: 10.1016/j.bbagen.2009.07.018. Epub 2009 Aug 6. Review. PubMed PMID: 19647786; PubMed Central PMCID: PMC2815129.
15: Chatham JC, Marchase RB. The role of protein O-linked beta-N-acetylglucosamine in mediating cardiac stress responses. Biochim Biophys Acta. 2010 Feb;1800(2):57-66. doi: 10.1016/j.bbagen.2009.07.004. Epub 2009 Jul 14. Review. PubMed PMID: 19607882; PubMed Central PMCID: PMC2814923.
16: Ngoh GA, Jones SP. New insights into metabolic signaling and cell survival: the role of beta-O-linkage of N-acetylglucosamine. J Pharmacol Exp Ther. 2008 Dec;327(3):602-9. doi: 10.1124/jpet.108.143263. Epub 2008 Sep 3. Review. PubMed PMID: 18768779.
17: Golks A, Guerini D. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. 'Protein modifications: beyond the usual suspects' review series. EMBO Rep. 2008 Aug;9(8):748-53. doi: 10.1038/embor.2008.129. Epub 2008 Jul 11. Review. PubMed PMID: 18617890; PubMed Central PMCID: PMC2515212.
18: Hart GW, Housley MP, Slawson C. Cycling of O-linked beta-N-acetylglucosamine on nucleocytoplasmic proteins. Nature. 2007 Apr 26;446(7139):1017-22. Review. PubMed PMID: 17460662.
19: Musselmann K, Hassell JR. Focus on molecules: CHST6 (carbohydrate sulfotransferase 6; corneal N-acetylglucosamine-6-sulfotransferase). Exp Eye Res. 2006 Oct;83(4):707-8. Epub 2006 Mar 23. Review. PubMed PMID: 16549065.
20: Chou TY, Hart GW. O-linked N-acetylglucosamine and cancer: messages from the glycosylation of c-Myc. Adv Exp Med Biol. 2001;491:413-8. Review. PubMed PMID: 14533811.

Explore Compound Types